molecular formula C3H6OS B1222608 PROPANETHIAL S-OXIDE, (1Z)- CAS No. 32157-29-2

PROPANETHIAL S-OXIDE, (1Z)-

Cat. No.: B1222608
CAS No.: 32157-29-2
M. Wt: 90.15 g/mol
InChI Key: BAZSXBOAXJLRNH-UHFFFAOYSA-N
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Description

Significance within Organic Sulfur Chemistry

Thioaldehyde S-oxides, also known by the formerly used term "sulfines," represent a unique class of organosulfur compounds. thieme-connect.dewikipedia.org Their general structure is characterized by a carbon-sulfur double bond with an oxygen atom attached to the sulfur (RCH=S=O). wikipedia.orgiupac.org These compounds are relatively rare in nature, which makes their study particularly compelling. nih.gov Their significance lies in several areas:

Natural Products and Biological Activity: The most well-known example, (1Z)-propanethial S-oxide, is a potent lachrymatory agent, serving as a defense mechanism for plants like onions against herbivores. nih.govvulcanchem.com The study of such compounds provides insight into the chemical ecology and defense strategies of plants. vulcanchem.com

Reactive Intermediates: Due to their unique electronic structure, thioaldehyde S-oxides are reactive intermediates and can participate in various chemical transformations, including cycloaddition reactions. This reactivity makes them valuable building blocks in organic synthesis for creating more complex sulfur-containing heterocycles.

Atmospheric and Food Chemistry: Thioaldehydes and their oxides are involved in the complex chemistry of the atmosphere and contribute significantly to the flavor and aroma profiles of certain foods, most notably those in the Allium genus. tandfonline.comresearchgate.net

Unique Structural and Electronic Features of Thioaldehyde S-Oxides

The structure of thioaldehyde S-oxides is distinct from that of their carbonyl analogs. The C=S=O group is non-linear, a feature that has been confirmed by various analytical techniques, including dipole moment measurements and X-ray diffraction analysis. thieme-connect.de This non-linearity gives rise to the possibility of geometric isomers (Z and E) in unsymmetrically substituted sulfines. thieme-connect.de

The electronic structure of the sulfine (B13751562) group is characterized by a polarized sulfur-oxygen bond, which makes the carbon atom susceptible to nucleophilic attack and the sulfur atom electrophilic. vulcanchem.comaip.org This electronic arrangement is responsible for the compound's reactivity. vulcanchem.com Molecular orbital calculations have indicated that the charge on the carbon atom is highly dependent on the nature of the substituents, which in turn influences the chemical behavior of different sulfines. thieme-connect.de

Historical Context of (1Z)-Propanethial S-Oxide Discovery and Characterization

The quest to identify the substance responsible for the tear-inducing properties of onions dates back several decades. For a long time, the exact chemical nature of the lachrymatory factor remained elusive due to its high reactivity and volatility.

In 1971, Brodnitz and Pascale were the first to identify the lachrymatory factor as thiopropanal S-oxide. acs.org Their work was a significant breakthrough in understanding the chemistry of onions. Subsequent research further refined this understanding, confirming the structure and stereochemistry of the compound as predominantly the (Z)-isomer, hence (1Z)-propanethial S-oxide. tandfonline.com

The biosynthetic pathway leading to its formation was another area of intense investigation. It was discovered that the precursor to the lachrymatory factor is S-1-propenyl-L-cysteine sulfoxide (B87167) (PRENCSO). researcher.life When an onion is cut, the enzyme alliinase is released and acts on PRENCSO to form 1-propenesulfenic acid. tandfonline.com Initially, it was thought that this sulfenic acid spontaneously rearranged to form the lachrymatory factor. However, later research identified a second crucial enzyme, lachrymatory factor synthase (LFS), which catalyzes the rapid conversion of 1-propenesulfenic acid into (1Z)-propanethial S-oxide. nih.govtandfonline.comresearcher.life The discovery of LFS provided the final piece of the puzzle in the biosynthesis of this intriguing molecule. nih.govvirginia.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-sulfinylpropane
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InChI

InChI=1S/C3H6OS/c1-2-3-5-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BAZSXBOAXJLRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS
Source PubChem
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DSSTOX Substance ID

DTXSID50954029
Record name Propanethial S-oxide
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Molecular Weight

90.15 g/mol
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CAS No.

32157-29-2, 70565-74-1, 74635-27-1
Record name Thiopropanal S-oxide
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Record name Propanethial S-oxide
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Record name Z-Propanethial S-oxide
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Record name Propanethial S-oxide, (1E)-
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Record name Propanethial S-oxide
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Record name PROPANETHIAL S-OXIDE, (1Z)-
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Record name PROPANETHIAL S-OXIDE, (1E)-
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Record name Thial-1-Propene-1-thiol S-oxide
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Nomenclature and Stereochemical Aspects of 1z Propanethial S Oxide

Systematic IUPAC Nomenclature and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (Z)-propylidene-λ4-sulfanone . wikipedia.org However, it is more commonly known by a variety of synonyms that have arisen from different naming conventions and historical contexts.

One of the most prevalent synonyms is syn-propanethial S-oxide , which emphasizes the syn configuration of the molecule. wikipedia.orgacs.org Other frequently used names include thiopropanal S-oxide and 1-sulfinylpropane . wikipedia.orgnih.gov The term "sulfines" was formerly used to describe the class of thiocarbonyl S-oxides to which this compound belongs. wikipedia.orgwikipedia.org In the context of its biological origin, it is often simply referred to as the onion lachrymatory factor . nist.gov

The table below provides a summary of the various names and identifiers for (1Z)-propanethial S-oxide.

Identifier Type Identifier
Systematic IUPAC Name (Z)-propylidene-λ4-sulfanone wikipedia.org
Common Synonym syn-Propanethial S-oxide wikipedia.orgacs.org
Other Synonym Thiopropanal S-oxide wikipedia.orgnist.gov
Other Synonym 1-Sulfinylpropane nih.gov
Other Synonym (Z)-Propanethial S-oxide wikipedia.org
CAS Registry Number 32157-29-2 wikipedia.orgnih.gov

Geometric Isomerism: The (1Z)-Configuration and its Significance

Propanethial S-oxide exists as two geometric isomers, (1Z) and (1E), which are distinguished by the spatial arrangement of the atoms around the carbon-sulfur double bond. The "(Z)" in (1Z)-propanethial S-oxide comes from the German word zusammen, meaning "together," and indicates that the higher priority substituents on each atom of the double bond are on the same side. In this case, the ethyl group on the carbon and the oxygen atom on the sulfur are on the same side of the C=S double bond. This is also referred to as the syn configuration. wikipedia.orgacs.org

The alternative isomer is the (1E)-propanethial S-oxide, where "E" stands for entgegen, meaning "opposite." In this anti configuration, the higher priority groups are on opposite sides of the double bond. acs.org

The geometric configuration of propanethial S-oxide is of paramount importance as the naturally occurring lachrymatory factor in onions is predominantly the (1Z)-isomer. tandfonline.com The enzymatic process within the onion, catalyzed by lachrymatory factor synthase (LFS), specifically produces the (Z)-isomer. nih.gov This stereospecificity is crucial for its biological activity. While the (E)-isomer also exists, it is found in much smaller quantities, with the natural substance being composed of about 95% (Z)-isomer and 5% (E)-isomer. acs.orgmdpi.com

Conformational Analysis and Stability of Isomers

The stability of the (1Z) and (1E) isomers of propanethial S-oxide has been a subject of scientific investigation. The (1Z)- or syn-isomer is the major product of the enzymatic reaction in onions and is also the more stable conformer. mdpi.com Pyrolysis of 2-methyl-2-propyl 1'-propenyl sulfoxide (B87167) yields a mixture that is 98% (Z)-propanethial S-oxide and only 2% of the (E)-isomer, indicating the kinetic and thermodynamic preference for the (Z)-conformation. acs.org

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have further explored the electronic structure and conformation of propanethial S-oxide. mdpi.comresearchgate.net These studies have provided insights into the bond lengths and angles within the molecule, confirming the bent nature of the C=S=O fragment. researchgate.net The C-S bond length is approximately 1.63 Å, and the S-O bond length is about 1.51 Å. researchgate.net

The inherent instability of propanethial S-oxide, particularly its tendency to dimerize, presents challenges for its handling and storage. wikipedia.org At elevated temperatures, the syn-isomer can undergo dimerization to form trans-3,4-diethyl-1,2-dithietane 1,1-dioxide. acs.org To minimize degradation, it is recommended to store the compound under an inert atmosphere at low temperatures, such as -80°C.

The table below summarizes key structural and stability data for the isomers of propanethial S-oxide.

Isomer Configuration Natural Abundance Relative Stability
(1Z)-Propanethial S-oxidesyn wikipedia.orgacs.org~95% acs.orgmdpi.comMore stable mdpi.com
(1E)-Propanethial S-oxideanti acs.org~5% acs.orgmdpi.comLess stable

Biosynthetic Pathways of 1z Propanethial S Oxide

Enzymatic Cascade in Allium Species

The biosynthesis is a two-step enzymatic reaction that begins when the cellular compartments within the onion are ruptured. casadesante.comrsc.org This brings enzymes and substrates, previously separated, into contact, triggering the production of (1Z)-propanethial S-oxide. bris.ac.uknih.gov

The primary precursors for the lachrymatory factor are a class of non-proteinogenic amino acids called S-alk(en)yl-L-cysteine sulfoxides (ACSOs). ashs.orgresearchgate.net In onions, the most abundant of these is trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (B87167) (1-PRENCSO), also referred to as isoalliin. bris.ac.ukresearchgate.netacs.org This compound is the specific precursor to the lachrymatory factor. bris.ac.uknih.gov Other ACSOs found in onions include (+)-S-methyl-L-cysteine sulfoxide (MCSO) and (+)-S-propyl-L-cysteine sulfoxide (PCSO). ashs.orgresearchgate.net

**Table 1: Key S-Alk(en)yl-L-Cysteine Sulfoxides in *Allium cepa***

Compound Name Abbreviation Role in (1Z)-Propanethial S-oxide Synthesis
trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide 1-PRENCSO Direct precursor. bris.ac.ukacs.org
(+)-S-methyl-L-cysteine sulfoxide MCSO Does not lead to lachrymatory factor formation. ashs.org
(+)-S-propyl-L-cysteine sulfoxide PCSO Does not lead to lachrymatory factor formation. ashs.org

Upon tissue damage, the vacuolar enzyme alliinase (EC 4.4.1.4) is released and comes into contact with the cytoplasmic 1-PRENCSO. wikipedia.org Alliinase catalyzes the hydrolysis of 1-PRENCSO, cleaving the C-S bond to produce the highly reactive and unstable intermediate, 1-propenesulfenic acid, along with pyruvate (B1213749) and ammonia. bris.ac.ukacs.orgcabidigitallibrary.org This sulfenic acid is a critical branching point in the sulfur chemistry of onions. oup.com

While 1-propenesulfenic acid can spontaneously undergo self-condensation to form thiosulfinates, which contribute to the flavor of onions, a specialized enzyme known as lachrymatory factor synthase (LFS) rapidly intercepts it. bris.ac.uknih.govacs.org LFS, discovered in 2002, catalyzes the rearrangement of 1-propenesulfenic acid into the volatile lachrymatory factor, (1Z)-propanethial S-oxide. casadesante.comtandfonline.com This enzymatic step is crucial for the production of the tear-inducing compound. researchgate.netnih.gov Silencing the LFS gene results in "tearless" onions. nih.gov

The LFS-catalyzed reaction is an isomerization, converting (E)-1-propenesulfenic acid into (Z)-propanethial S-oxide. virginia.edunih.gov The proposed mechanism involves sequential proton transfer, facilitated by the enzyme's active site, leading to the formation of a carbanion intermediate. nih.govnih.gov This avoids a previously hypothesized nih.govnih.gov-sigmatropic rearrangement. nih.govbiorxiv.org The enzyme ensures the specific formation of the (Z)-isomer, which is the active lachrymatory agent. tandfonline.com

Crystal structures of LFS from Allium cepa reveal that the enzyme has a compact fold composed of a seven-stranded antiparallel β-sheet that enfolds a long C-terminal α-helix, a structure characteristic of the plant START (star-related lipid transfer) domain protein superfamily. nih.govacs.orgrcsb.org The enzyme contains an intramolecular cavity that functions as the active site. nih.govacs.org This pocket has a volume of approximately 216 ų, which is significantly smaller than that of other START domain proteins like the abscisic acid receptor PYL10. nih.govvirginia.edu The entrance to this active site is flanked by two β-loops. nih.govacs.org

Table 2: Structural Features of Lachrymatory Factor Synthase (LFS)

Feature Description Reference(s)
Overall Fold Compact fold with a seven-stranded antiparallel β-sheet and a C-terminal α-helix. nih.govvirginia.edu
Protein Superfamily Belongs to the plant START (star-related lipid transfer) domain superfamily. nih.govrcsb.orgrcsb.org
Active Site An intramolecular cavity with a volume of approximately 216 ų. nih.govacs.orgvirginia.edu
PDB Accession Codes Apo-form: 5VGL; Complex with crotyl alcohol: 5VGS. acs.orgrcsb.orgrcsb.org

Site-directed mutagenesis and homology modeling studies have been instrumental in identifying the key amino acid residues essential for LFS activity. tandfonline.com These studies have pinpointed two solvent-inaccessible polar amino acids, Arginine 71 (Arg71) and Glutamic acid 88 (Glu88), as being indispensable for the catalytic function of LFS. nih.govtandfonline.comvirginia.edu These residues are located within the active site pocket. tandfonline.com It is proposed that the carboxyl group of Glu88 acts as a general base, abstracting a proton from the sulfenic acid substrate, a crucial step in the catalytic mechanism. nih.govvirginia.edu Tyr114 has also been suggested as a key residue, potentially forming a hydrogen bond with the sulfenyl oxygen of the substrate. biorxiv.orgbiorxiv.org

Lachrymatory Factor Synthase (LFS)-Catalyzed Rearrangement of 1-Propenesulfenic Acid

Structural Biology of LFS and Active Site Architecture

Comparative Biosynthesis in Related Allium Species

The biosynthesis of sulfur compounds in the genus Allium is a fascinating example of how related species have evolved distinct, yet similar, chemical defense mechanisms. The production of (1Z)-propanethial S-oxide in onions (Allium cepa) is a specific outcome of a broader biosynthetic capability within the genus to produce a variety of sulfur-containing secondary metabolites. This section compares the biosynthetic pathways leading to different thial S-oxides and the formation of co-occurring sulfur compounds, such as thiosulfinates, in related Allium species.

Formation of Co-occurring Sulfur Compounds (e.g., Thiosulfinates)

The biosynthetic pathway that leads to (1Z)-propanethial S-oxide is part of a larger network of sulfur compound formation. The pivotal intermediate, 1-propenesulfenic acid, stands at a metabolic crossroads. It can either be enzymatically converted to the lachrymatory factor by LFS or undergo spontaneous condensation to form thiosulfinates. nih.gov The relative flux down these two pathways is a key determinant of the chemical profile of a given Allium species upon tissue disruption.

In onions, the presence of an active LFS shunts a significant portion of the 1-propenesulfenic acid towards the production of (1Z)-propanethial S-oxide. notulaebotanicae.ro Consequently, the thiosulfinates that would be expected to form from the self-condensation of 1-propenesulfenic acid, namely di-1-propenyl thiosulfinate, are typically found in very low concentrations. nih.gov Instead, other volatile sulfur compounds such as 1-propenyl methane (B114726) thiosulfinate and dipropyl disulfide are more commonly detected. nih.gov When the LFS gene in onions is silenced, the metabolic flow is redirected, leading to a dramatic increase in the levels of di-1-propenyl thiosulfinate and its subsequent breakdown products. nih.gov

In garlic, the scenario is quite different. The primary precursor, alliin, is converted by alliinase to 2-propenesulfenic acid. nih.gov In the absence of significant LFS activity, the predominant fate of this sulfenic acid is self-condensation to form di-2-propenyl thiosulfinate, commonly known as allicin. nih.gov Allicin is the principal bioactive compound responsible for the characteristic aroma and many of the health-promoting properties of garlic. mdpi.com Therefore, the presence or absence of a functional LFS is a critical factor differentiating the sulfur chemistry of onions and garlic. frontiersin.org

The diversity of thiosulfinates and other sulfur compounds across the Allium genus is vast, arising from the various S-alk(en)ylcysteine S-oxides present in different species and the different possible combinations of sulfenic acid condensations. researchgate.netglobalsciencebooks.info

Table 2: Major Sulfur Compounds Formed Upon Tissue Disruption in Onion and Garlic

FeatureAllium cepa (Onion)Allium sativum (Garlic)
Primary PrecursorIsoalliinAlliin
Primary Sulfenic Acid1-Propenesulfenic acid2-Propenesulfenic acid
LFS ActivityHighVery Low/Absent
Major Thial S-Oxide(1Z)-Propanethial S-oxideNot significant
Major ThiosulfinateLow levels of various thiosulfinatesAllicin (di-2-propenyl thiosulfinate)
Other Co-occurring CompoundsPropanethiol, dipropyl disulfide, zwiebelanesDiallyl sulfide (B99878), diallyl disulfide, ajoene

Chemical Synthesis Methodologies for 1z Propanethial S Oxide and Its Analogues

Pyrolysis Routes from Sulfoxide (B87167) Precursors

A significant chemical method for the synthesis of propanethial S-oxide involves the thermal decomposition, or pyrolysis, of specific sulfoxide precursors. This approach allows for the controlled generation of the target compound, often with a degree of stereoselectivity.

Detailed research has demonstrated that the flow pyrolysis of 2-methyl-2-propyl 1'-propenyl sulfoxide is an effective route to propanethial S-oxide. acs.org This reaction is typically conducted at high temperatures, and the resulting product is a mixture of the (Z)- and (E)-isomers. Under kinetic control, this method predominantly yields the (Z)-isomer.

Table 1: Pyrolysis of a Sulfoxide Precursor to Propanethial S-Oxide
PrecursorReaction TypeConditionsProductsIsomer Ratio ((Z):(E))Reference
2-Methyl-2-propyl 1'-propenyl sulfoxideFlow Pyrolysis450–500°C(Z)-Propanethial S-oxide and (E)-Propanethial S-oxide98:2 acs.org

This pyrolysis method has also been successfully applied to synthesize analogues. For instance, the pyrolysis of 2-methyl-2-propyl vinyl sulfoxide yields both (Z)- and (E)-ethanethial S-oxide. acs.org The predominance of the (Z)-isomer in the pyrolysis of 1'-propenyl sulfoxides is a key finding, highlighting a degree of stereochemical control inherent to this synthetic approach. acs.org

Other Synthetic Strategies and Chemical Precursors

Beyond pyrolysis, other strategies have been developed for the synthesis of propanethial S-oxide and its analogues. A primary method involves the dehydrochlorination of sulfinyl chlorides. ru.nl This has been a foundational technique for preparing various stable thioaldehyde S-oxides and thioketone S-oxides. ru.nlru.nl

The dehydrochlorination route is particularly well-suited for the synthesis of alkyl-substituted sulfines. ru.nl For the synthesis of propanethial S-oxide, the precursor would be propanesulfinyl chloride, which is treated with a base like triethylamine (B128534) to eliminate hydrogen chloride. ru.nl

Table 2: Dehydrochlorination for Sulfine (B13751562) Synthesis
Precursor ClassReagentReaction TypeProduct ClassReference
Sulfinyl Chloride (e.g., Propanesulfinyl chloride)Base (e.g., Triethylamine)1,2-DehydrohalogenationSulfine (e.g., Propanethial S-oxide) ru.nl

While effective, a noted drawback of this method can be the difficulty in obtaining the specific sulfinyl chloride precursors required for more complex or functionalized sulfines. ru.nl

Another important context for the formation of (1Z)-propanethial S-oxide is its natural biosynthesis in onions (Allium cepa). wikipedia.orgrsc.org When onion cells are damaged, the enzyme alliinase is released and acts on the precursor S-1-propenyl-L-cysteine sulfoxide. rsc.org This reaction generates the highly reactive intermediate, 1-propenesulfenic acid. rsc.org A second enzyme, lachrymatory factor synthase (LFS), then rapidly catalyzes the stereospecific rearrangement of 1-propenesulfenic acid into (1Z)-propanethial S-oxide. rsc.org While an enzymatic pathway, it represents a highly efficient and stereospecific "synthesis" that has inspired research into its mechanism. magtech.com.cnsci-hub.se

Control of Stereoselectivity in Chemical Synthesis

The control of stereochemistry is a crucial aspect of synthesizing propanethial S-oxide, as the (Z)- and (E)-isomers can exhibit different properties and reactivity. In chemical synthesis, achieving a high degree of stereoselectivity for the desired (1Z)-isomer is a key objective.

As mentioned, the pyrolysis of 2-methyl-2-propyl 1'-propenyl sulfoxide provides a high yield of the (Z)-isomer (98:2 ratio) due to kinetic control of the reaction. acs.org This indicates that the transition state leading to the (Z)-isomer is energetically favored under these high-temperature conditions.

In the context of the dehydrochlorination of sulfinyl chlorides, the stereochemical outcome is not always as straightforward. The geometric isomers of sulfines can, in some cases, be interconverted through heating or exposure to tertiary amines. ru.nl This suggests that the reaction conditions, such as temperature and the choice and concentration of the base, could influence the final ratio of (Z)- to (E)-isomers.

The enzymatic synthesis by lachrymatory factor synthase (LFS) offers the most stringent stereocontrol, exclusively producing (1Z)-propanethial S-oxide. sci-hub.se Structural and mechanistic studies of LFS reveal that the substrate, 1-propenesulfenic acid, binds within the active site in a specific conformation that facilitates the formation of only the (Z)-isomer. magtech.com.cnsci-hub.se This high fidelity is a hallmark of enzyme catalysis and provides a benchmark for stereocontrol. Research has shown that only about 5% of naturally occurring propanethial S-oxide exists in the (E) configuration. mdpi.com

Chemical Reactivity and Transformation Mechanisms

Intrinsic Chemical Properties and Stability

(1Z)-Propanethial S-oxide is a volatile liquid at room temperature. wikipedia.orgsciencemadness.org While it is notably reactive, particularly in the presence of water, it can be synthesized and stored under specific conditions. For laboratory purposes, it can be generated through the controlled pyrolysis of 2-methyl-2-propyl 1'-propenyl sulfoxide (B87167). To maintain its stability and prevent degradation, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, at very low temperatures (e.g., -80°C). This minimizes the risk of peroxide formation and other degradation reactions.

The (1Z)-isomer is the more predominantly formed and stable of the two possible geometric isomers (the other being the (1E)-isomer). mdpi.com The structural arrangement of the (1Z)-isomer contributes to its specific reactivity.

Table 1: Intrinsic Chemical and Physical Properties of (1Z)-Propanethial S-oxide

Property Value
Molecular Formula C₃H₆OS
Molar Mass 90.14 g·mol⁻¹
IUPAC Name (Z)-propylidene-λ4-sulfanone
Boiling Point (predicted) 363°C at 760 mmHg

Data sourced from multiple references. wikipedia.orgnih.govsciencemadness.orgchemeo.comchemspider.com

Degradation Pathways

In the presence of water, (1Z)-propanethial S-oxide readily undergoes hydrolysis. rsc.org This reaction is a key part of its role as a lachrymatory agent. When the compound comes into contact with the moisture in the eyes, it hydrolyzes, leading to the formation of sulfenic acids. bris.ac.uk This transformation is a primary degradation pathway. The presence of aqueous buffers can help prevent substrate degradation in experimental settings.

(1Z)-Propanethial S-oxide can be oxidized to form sulfuric acid. bris.ac.uk This oxidation contributes to the irritating sensation experienced when chopping onions. bris.ac.uk The formation of sulfuric acid is a significant oxidative degradation pathway for this compound.

Heating onions prior to chopping can reduce the production of (1Z)-propanethial S-oxide by denaturing the enzymes responsible for its formation. bris.ac.uk Controlled pyrolysis of its precursors is a method for its synthesis, indicating that at high temperatures, the precursor molecules decompose to yield (1Z)-propanethial S-oxide. However, the compound itself will also decompose under sufficiently high temperatures, though specific thermal decomposition products of the isolated compound are not extensively detailed in the provided search results. Research has noted an increase in thermal decomposition products when garlic, a related allium, is extracted at temperatures above 36°C. researchgate.net

The degradation of (1Z)-propanethial S-oxide leads to several secondary products and intermediates. Following its formation from 1-propenyl sulfenic acid, (1Z)-propanethial S-oxide can break down into propanal. mdpi.com Further reactions can lead to the formation of propanethiol and dipropyl disulfide, which are significant contributors to the characteristic odor of onions. mdpi.com Other sulfur-containing compounds identified as breakdown products include hydrogen sulfide (B99878) and methanethiol. mdpi.com In some instances, (1Z)-propanethial S-oxide can form a stable dimer, trans-3,4-diethyl-1,2-dithietane 1,1-dioxide. wikipedia.org

Table 2: Major Degradation Products of (1Z)-Propanethial S-oxide

Degradation Pathway Products
Hydrolysis Sulfenic acids
Oxidation Sulfuric acid

Data compiled from multiple sources. mdpi.com

Thermal Decomposition

Reaction with Exogenous Reagents

Recent research has explored the use of (1Z)-propanethial S-oxide as a natural building block in synthetic chemistry. mdpi.com It can participate in [3+2] cycloaddition reactions with conjugated nitroalkenes. mdpi.comnih.gov These reactions can proceed through either a single-step or a stepwise mechanism, sometimes involving zwitterionic intermediates, to form nitro-functionalized, sulfur-containing five-membered heterocycles known as oxathiolanes. mdpi.comnih.gov The specific pathway depends on the substituents of the nitroalkene. mdpi.com This demonstrates the reactivity of (1Z)-propanethial S-oxide with specific classes of organic compounds under controlled conditions.

Cycloaddition Reactions and Heterocycle Formation

[3+2] Cycloaddition with Nitroalkenes

Role as a Model Compound for Organosulfur Reactivity.benchchem.com

(1Z)-Propanethial S-oxide serves as an important model compound for the study of organosulfur chemistry. Its enzymatic formation from S-1-propenyl-L-cysteine sulfoxide via alliinase and lachrymatory factor synthase provides a well-defined biological context for studying the transformation of sulfenic acids. Understanding these pathways is crucial for exploring the chemistry of other reactive sulfur species and similar compounds. biorxiv.org Its accessibility from a natural source, the onion, and its unique reactivity make it a valuable building block and research tool in synthetic chemistry. mdpi.com

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure of (1Z)-propanethial S-oxide, also known as syn-propanethial S-oxide, has been investigated using computational methods to understand its inherent properties. Computational calculations, such as those performed at the B3LYP/6-31G(d) level of theory, have been used to determine its geometry and electronic characteristics in the gaseous phase mdpi.com.

Analysis of the CSO (Carbon-Sulfur-Oxygen) group reveals key bond lengths. The C-S bond has been calculated to be approximately 1.63 Å, which is elongated compared to a typical carbon-sulfur double bond, and the S-O bond is about 1.51 Å mdpi.com.

Natural Population Analysis (NPA) provides insight into the charge distribution across the molecule. These calculations show a significant negative charge on the oxygen atom and a positive charge on the sulfur atom, highlighting the polar nature of the S=O bond. The carbon atom of the C=S group also carries a partial positive charge mdpi.com.

Electron Localization Function (ELF) topological analysis has been employed to further understand the bonding. This method visualizes electron pair localization, identifying core, disynaptic (bonding), and monosynaptic (lone pair) basins. For (1Z)-propanethial S-oxide, ELF analysis shows monosynaptic basins on the oxygen and sulfur atoms, corresponding to lone pair electrons, which are crucial for its reactivity mdpi.comresearchgate.net.

Calculated Geometrical and Electronic Parameters for (1Z)-Propanethial S-oxide mdpi.com
ParameterCalculated Value
C-S Bond Length1.63 Å
S-O Bond Length1.51 Å
Natural Charge on Oxygen Atom< -0.2 e
Natural Charge on Sulfur Atom> +0.2 e

Reaction Mechanism Elucidation via Computational Methods

Computational methods have been indispensable in elucidating the reaction mechanisms involving the highly reactive (1Z)-propanethial S-oxide.

Molecular Electron Density Theory (MEDT) has been successfully applied to study the participation of (1Z)-propanethial S-oxide in cycloaddition reactions, particularly [3+2] cycloadditions with nitroalkenes mdpi.comnih.gov. MEDT posits that the electron density distribution governs chemical reactivity.

Within the MEDT framework, (1Z)-propanethial S-oxide is classified as a bent-type, three-atom component (TAC) mdpi.com. The theory analyzes the global and local reactivity indices derived from the conceptual DFT. The electronic structure analysis within MEDT helps to explain the compound's behavior in these reactions, such as its role as the nucleophilic component. Studies have shown that these cycloaddition reactions can proceed through either a single-step or a stepwise mechanism involving a zwitterionic intermediate, depending on the specific reactants mdpi.comresearchgate.netnih.gov. The analysis of the Global Electron Density Transfer (GEDT) at the transition state indicates the polar nature of these reactions mdpi.com.

Density Functional Theory (DFT) is a fundamental tool for studying (1Z)-propanethial S-oxide. Functionals such as B3LYP and wB97XD, combined with basis sets like 6-31G(d), have been used to optimize the geometries of reactants, transition states, and products, as well as to calculate their energies mdpi.comresearchgate.net.

DFT calculations have been central to understanding the regio- and stereoselectivity of reactions involving this compound. For instance, in [3+2] cycloaddition reactions with nitroalkenes, DFT calculations have shown that the kinetically favored product is determined by local nucleophile/electrophile interactions between the oxygen atom of the S-oxide and the β-carbon of the nitroalkene mdpi.com. These computational approaches have also been used to predict reactive intermediates in the complex chemical pathways of onion chemistry .

The elucidation of reaction pathways requires the localization of transition states (TS) and the mapping of the intrinsic reaction coordinate (IRC). For the [3+2] cycloaddition reactions of (1Z)-propanethial S-oxide, computational chemists have optimized the transition structures for all possible regio- and stereoisomeric pathways mdpi.com.

Vibrational analysis of these structures confirms them as true transition states, each characterized by a single imaginary frequency. Following the optimization of the TS, full IRC calculations are performed. These calculations map the reaction pathway from the transition state down to the energy minima of the reactants and products (or intermediates), confirming that the located TS correctly connects the intended species on the potential energy surface mdpi.com. This detailed mapping provides a step-by-step view of the bond-forming and bond-breaking processes during the reaction.

Density Functional Theory (DFT) Calculations

Computational Docking Studies Related to Enzymatic Interactions

The formation of (1Z)-propanethial S-oxide in onions is catalyzed by the enzyme lachrymatory factor synthase (LFS) from its substrate, (E)-1-propenesulfenic acid sci-hub.senih.gov. Due to the extreme instability of the substrate, computational docking and molecular simulations have been crucial for understanding this enzymatic interaction sci-hub.se.

Researchers have used the crystal structure of LFS to perform docking studies with substrate analogues, such as crotyl alcohol, to map the enzyme's active site nih.gov. These studies revealed a binding pocket where the substrate is held in a specific, distorted U-shaped conformation kek.jp. This constrained conformation is believed to be key to the enzyme's ability to catalyze the specific rearrangement to the (Z)-isomer nih.govkek.jp.

Homology modeling has also been used to build a 3D model of LFS, identifying a ligand-binding pocket and key amino acid residues, such as Arg71 and Glu88, that are essential for catalytic activity tandfonline.com. Further computational analyses, combined with crystallography and biochemical assays, have proposed a detailed catalytic mechanism involving an intramolecular proton shuttling mediated by key residues in the active site, which is distinct from a simple sci-hub.semdpi.com-sigmatropic rearrangement sci-hub.sekek.jp.

Key Findings from Computational Studies on LFS-(1Z)-Propanethial S-oxide Interaction
Computational MethodKey FindingReference
Computational DockingMapped the active site of LFS using substrate analogues. nih.gov
Molecular SimulationRevealed a constrained, U-shaped conformation of the substrate in the active site. kek.jp
Homology ModelingIdentified essential catalytic residues (Arg71, Glu88) in the active site pocket. tandfonline.com
Integrated Computational ApproachesProposed a detailed catalytic mechanism involving intramolecular proton shuttling. sci-hub.sekek.jp

Prediction of Chemical Behavior and Stability

(1Z)-Propanethial S-oxide is known for its volatility and instability, which complicates its experimental handling and storage sciencemadness.org. Computational studies help in predicting its chemical behavior and reactivity. Its high reactivity is a key feature, participating in reactions like oxidation to form sulfuric acid and hydrolysis to form sulfenic acids .

Theoretical studies have explored its reactivity in various chemical transformations. For example, its behavior as a three-atom component in cycloaddition reactions has been extensively modeled, predicting its potential as a building block for synthesizing novel sulfur-containing heterocycles mdpi.com.

Furthermore, computational models have investigated its interaction with other chemical species. A study using DFT explored the adsorption of syn-propanethial S-oxide on a Zn12O12 nanocluster, predicting a significant interaction and suggesting the potential for this nanocluster to be used as a sensor for detecting the compound researchgate.net.

Advanced Spectroscopic and Analytical Investigations

Molecular Structure Elucidation using Microwave Spectroscopy

Microwave spectroscopy has proven to be an indispensable tool for the precise determination of the molecular structure of (1Z)-propanethial S-oxide in the gas phase. tanta.edu.eg This high-resolution technique allows for the measurement of rotational transitions, from which highly accurate rotational constants and structural parameters can be derived. tanta.edu.eg

Rotational Constants and Isotopic Substitution Studies

Pulsed-beam Fourier transform microwave spectroscopy has been employed to investigate (1Z)-propanethial S-oxide, often generated by pyrolysis of a suitable precursor like 2-methyl-2-propyl-1'-propenyl vinyl sulfoxide (B87167). A detailed analysis of the rotational spectrum, fitting numerous transition frequencies to a Watson "A" reduced Hamiltonian, has yielded precise rotational and centrifugal distortion constants for the normal isotopomer.

To further refine the molecular structure, microwave spectra of various isotopomers of the (Z)-isomer have been analyzed. By systematically substituting atoms with their heavier isotopes (e.g., ¹³C, ³⁴S), changes in the rotational constants can be measured, allowing for the calculation of specific bond lengths and angles through a partial substitution structure. This isotopic substitution methodology has been critical in determining key structural parameters such as the C-S and S=O bond lengths, as well as the C-C-S and C-S-O bond angles.

Rotational and Centrifugal Distortion Constants for (1Z)-Propanethial S-oxide

Parameter Value
Rotational Constants (MHz)
A 10182.2558(3)
B 2209.5000(9)
C 1997.1734(8)
Centrifugal Distortion Constants (kHz)
ΔJ 4.165(3)
ΔJK -62.69(2)
δJ 0.3336(3)
δK -31.7(4)

Data sourced from a study utilizing pulsed-beam Fourier transform microwave spectroscopy.

Partial Substitution Structure of (1Z)-Propanethial S-oxide

Parameter Value
Bond Lengths (Å)
r(C=S) 1.585(6)
r(S=O) 1.473(2)
r(CH-CH₂) 1.513(7)
r(CH₃-CH₂) 1.536(3)
**Bond Angles (°) **
θ(C-S-O) 113.8(2)
θ(C-C-S) 126.7(3)
**Dihedral Angle (°) **
φ(C-C-C-S) 118.4

Derived from microwave spectra of six (Z) isotopomers.

Real-Time Monitoring of Formation and Transformation

The transient and reactive nature of propanethial S-oxide necessitates analytical techniques capable of real-time monitoring. Such methods are crucial for tracking its rapid formation and subsequent transformations, particularly in biological matrices like freshly cut onions.

Proton-Transfer Reaction-Mass Spectrometry (PTR-MS) Applications

Proton-Transfer Reaction-Mass Spectrometry (PTR-MS) has emerged as a powerful tool for the real-time, online monitoring of volatile organic compounds (VOCs) like propanethial S-oxide without the need for sample preparation or pre-concentration. nih.govmdpi.comionicon.com This technique utilizes the chemical ionization of VOCs by protonated water (H₃O⁺), offering high selectivity, sensitivity, and a rapid response time. mdpi.comionicon.com

In studies of freshly cut onions, PTR-MS has been instrumental in continuously measuring the headspace composition. nih.govmdpi.com These investigations have revealed that mass spectral signals corresponding to propanethial S-oxide and its breakdown products dominate the initial phase (0–10 minutes) after tissue disruption. nih.govmdpi.comresearchgate.net The high time resolution of PTR-MS is essential for capturing the dynamic changes in the volatile profile as the lachrymatory factor is formed and subsequently transforms into other sulfur-containing compounds. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds in complex mixtures. nih.gov While often used for compound identification, the focus here is on the methodological aspects of its application. The coupling of GC with MS provides a robust platform for separating volatile analytes and obtaining their mass spectra. mdpi.com

For the analysis of reactive sulfur compounds from sources like onions, specialized extraction and introduction techniques are often required to ensure the integrity of the analytes. Direct Thermal Desorption (DTD) coupled with GC-MS is a solvent-free preconcentration technique that has been developed and optimized for this purpose. nih.gov This methodology involves carefully controlled parameters such as desorption temperature and time, and trap heating temperature to efficiently transfer the volatile compounds to the GC column for separation and subsequent mass analysis. nih.govmdpi.com The development of such methods often employs experimental designs like the Box-Behnken design to optimize the analytical conditions for maximum sensitivity and repeatability. nih.gov

Spectroscopic Characterization of Reaction Intermediates

The formation of propanethial S-oxide from precursor compounds in Allium species involves highly reactive sulfenic acid intermediates. wikipedia.org Specifically, the enzymatic breakdown of amino acid sulfoxides by alliinase generates 1-propenesulfenic acid, which is then rearranged by the lachrymatory factor synthase enzyme to yield propanethial S-oxide. wikipedia.org

Characterizing these transient intermediates is challenging. While simple sulfenic acids are often too reactive to be isolated in solution, gas-phase studies using techniques like microwave spectroscopy have been successful in determining the structure of related compounds like methanesulfenic acid. wikipedia.org For more complex systems, techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) have been used to identify short-lived sulfenic acids, such as 2-propenesulfenic acid from crushed garlic, which was found to have a lifetime of less than a second. wikipedia.org The study of these intermediates is crucial for a complete understanding of the reaction pathways leading to and from propanethial S-oxide.

Engineered Biosynthesis and Synthetic Biology Approaches

Genetic Modulation of LFS Activity

The enzyme lachrymatory factor synthase (LFS) is pivotal in the formation of (1Z)-propanethial S-oxide, as it catalyzes the conversion of 1-propenyl sulfenic acid into the final compound. nih.govtandfonline.com The specificity of this reaction makes the LFS gene a prime target for genetic modulation to reduce or eliminate the tear-inducing properties of onions. nii.ac.jpnih.gov

Researchers have successfully suppressed the LFS gene in Allium cepa (onion) using RNA interference (RNAi) silencing. nih.govscience.gov This genetic transformation has led to a dramatic reduction in LFS activity. nih.gov In one study, the activity of LFS in transgenic onion lines was reduced by up to 1,544-fold in bulb tissue compared to non-transgenic controls. nih.govresearchgate.net This significant decrease in enzyme function resulted in onions that produced substantially lower levels of the tear-inducing lachrymatory factor when their tissues were damaged. nih.govscience.gov The discovery that a single gene controls the formation of the lachrymatory factor presents the possibility of developing "tearless" onions through genetic modification or traditional breeding approaches. nii.ac.jp The LFS gene is highly conserved among lachrymatory Allium species, which suggests that this approach could be applied to other related plants. nii.ac.jpnih.gov

Table 1: Reduction in LFS Activity in Transgenic Onion Lines

Transgenic Line Tissue Fold Reduction in LFS Activity (Compared to Non-Transgenic)
H1 Leaf 21-fold
Bulb 18-fold
H2 Leaf 103-fold
Bulb 1,168-fold
H3 Leaf Not Specified
Bulb Not Specified
O2 Leaf 38-fold
Bulb 1,515-fold
O3 Leaf 70-fold
Bulb 1,544-fold
D2 Leaf 396-fold
Bulb 501-fold

Data sourced from Eady et al. (2008). nih.gov

In Vitro Enzymatic Synthesis Optimization

The enzymatic synthesis of (1Z)-propanethial S-oxide has been replicated in vitro to study the compound's properties and the dynamics of organosulfur chemistry in Allium species. nih.gov A model reaction system was developed using isolated alliinase (EC 4.4.1.4) and isolated or synthetic S-1-propenyl-L-cysteine sulfoxide (B87167) (1-PRENCSO) as the substrate. nih.govebi.ac.uk

In this system, alliinase first cleaves the substrate to produce the unstable intermediate, 1-propenesulfenic acid. Subsequently, lachrymatory-factor synthase (LFS) facilitates the rearrangement of this intermediate into (1Z)-propanethial S-oxide. Studies to optimize this enzymatic synthesis have identified key parameters for LFS activity. The purified recombinant LFS enzyme, often produced in Escherichia coli, shows optimal activity at a pH between 6.5 and 7.0 and a temperature range of 25–30°C. The in vitro reaction yields of propanethial S-oxide have been reported to range from 30% to 60% after three hours at room temperature (21-23°C). nih.govebi.ac.uk This method allows for the generation of pure propanethial S-oxide, which is crucial for detailed studies of its biological and chemical characteristics. nih.gov

Table 2: Optimal Conditions for In Vitro LFS Activity

Parameter Optimal Range/Value
pH 6.5 - 7.0
Temperature 25 - 30°C

Data sourced from BenchChem.

Redirection of Biosynthetic Pathways

Genetic suppression of LFS activity not only reduces the production of (1Z)-propanethial S-oxide but also fundamentally redirects the biosynthetic pathway of its precursor, 1-propenyl sulfenic acid. science.gov In the absence of sufficient LFS, the highly unstable 1-propenyl sulfenic acid does not convert to the lachrymatory factor. nih.gov Instead, it undergoes spontaneous self-condensation to form di-1-propenyl thiosulfinate, also known as isoalliin. nih.govresearchgate.net

This redirection leads to a significant shift in the secondary sulfur metabolite profile of the onion. nih.govscience.gov The increased levels of di-1-propenyl thiosulfinate, a compound associated with onion flavor, lead to the downstream production of other volatile sulfur compounds. science.gov These include a nonenzymatically produced zwiebelane isomer, di-1-propenyl disulfide, and 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene. nih.govresearchgate.net Some of these compounds were previously undetected or found only in trace amounts in onions. science.govresearchgate.net This engineered shift in metabolic pathways demonstrates a powerful method for altering the chemical composition, and potentially the flavor and health attributes, of onions. science.govnih.gov

Future Research Directions and Open Questions

Elucidation of Further Minor Chemical Transformations

The reactivity of (1Z)-propanethial S-oxide extends beyond its well-known hydrolysis to sulfenic acids and oxidation to sulfuric acid upon contact with water, such as in the tear film of the eye. smolecule.com Future research could focus on identifying and characterizing other minor, yet potentially significant, chemical transformations.

When the enzymatic pathway leading to (1Z)-propanethial S-oxide is altered, for instance by suppressing the lachrymatory factor synthase (LFS) enzyme, a shift in the subsequent chemical products is observed. soci.org This leads to the formation of compounds that are otherwise found in trace amounts, such as zwiebelane isomers and 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene. soci.org A detailed investigation into the mechanisms of these transformations could reveal novel chemical pathways and compounds.

Furthermore, the atmospheric chemistry of (1Z)-propanethial S-oxide is an area ripe for exploration. While studies have investigated the atmospheric oxidation of related sulfur compounds like propanesulfinic acid by hydroxyl (OH) radicals, the specific reactions of (1Z)-propanethial S-oxide with atmospheric radicals are not well understood. rsc.orgresearchgate.net Such studies would be crucial for understanding its environmental fate and potential contribution to atmospheric sulfur chemistry.

Exploration of Novel Synthetic Applications

Recent studies have highlighted the potential of (1Z)-propanethial S-oxide as a valuable building block in organic synthesis. mdpi.com A significant area of future research lies in the exploration of its novel synthetic applications, particularly in the construction of complex heterocyclic molecules.

One of the most promising avenues is its use in [3+2] cycloaddition reactions. mdpi.comresearchgate.net It has been demonstrated that (1Z)-propanethial S-oxide can react with various nitroalkenes to produce nitro-functionalized 1,2-oxathiolanes, which are five-membered sulfur-containing heterocycles. mdpi.comnih.govresearchgate.net Further research could expand the scope of this reaction by employing a wider range of dipolarophiles, leading to a diverse library of novel heterocyclic compounds with potential biological activities. The exploration of different reaction conditions and catalysts could also enhance the efficiency and stereoselectivity of these cycloadditions.

Beyond cycloadditions, the unique reactivity of the thioaldehyde S-oxide functional group could be harnessed for other types of chemical transformations. Investigating its behavior with various reagents could uncover new synthetic methodologies for the introduction of sulfur-containing moieties into organic molecules, a feature often associated with interesting pharmacological properties. ontosight.ai

Advanced Computational Modeling of Reactivity and Stability

Computational chemistry has proven to be a powerful tool for understanding the intricacies of (1Z)-propanethial S-oxide's behavior. mdpi.comescholarship.org Future research in this area can provide deeper insights into its reactivity, stability, and the mechanisms of its reactions at a molecular level.

Advanced computational methods, such as the Molecular Electron Density Theory (MEDT), have already been successfully applied to study the [3+2] cycloaddition reactions of (1Z)-propanethial S-oxide. mdpi.comresearchgate.netdntb.gov.uamdpi.com These studies have elucidated the reaction mechanisms, which can be either single-step or stepwise involving zwitterionic intermediates, and have explained the observed regio- and stereoselectivity. mdpi.comnih.govresearchgate.net Future computational work could involve exploring a broader range of reactions and substrates, providing predictive models for new synthetic routes. radomir.com.plmdpi.comresearchgate.net

Furthermore, computational studies can be employed to investigate the stability of (1Z)-propanethial S-oxide under various conditions. bohrium.com Quantum chemical calculations can provide accurate data on its geometry, electronic structure, and thermochemical properties. researchgate.netresearchgate.net This information is crucial for understanding its persistence in different environments and for developing effective methods for its handling and storage. Modeling its interaction with biological macromolecules, such as enzymes and receptors, could also shed light on its mechanism of action as a lachrymatory agent and its potential for other biological activities. nih.gov

Unexplored Enzymatic Pathways in Other Biological Systems

The biosynthesis of (1Z)-propanethial S-oxide is catalyzed by the enzyme lachrymatory factor synthase (LFS), which is highly conserved among lachrymatory Allium species, including Allium cepa (onion) and Allium fistulosum. nii.ac.jpoup.com A fascinating area for future research is the exploration of whether similar or functionally related enzymatic pathways exist in other biological systems beyond the Allium genus.

Evidence for such pathways has already emerged with the discovery of a novel LFS in the Amazonian medicinal plant Petiveria alliacea. notulaebotanicae.ro This enzyme, while catalyzing the formation of a lachrymatory factor, is functionally distinct from the one found in onions. notulaebotanicae.ro This finding suggests that the ability to produce thioaldehyde S-oxides may have evolved independently in different plant lineages.

Future research should aim to screen a wider diversity of plant species, as well as microorganisms and fungi, for the presence of LFS-like enzymes or entirely different enzymatic systems capable of producing (1Z)-propanethial S-oxide or related compounds. This could be achieved through genome mining for homologous sequences, followed by biochemical characterization of the identified enzymes. Uncovering such pathways would not only broaden our understanding of sulfur metabolism in nature but could also provide new biocatalysts for the synthesis of valuable organosulfur compounds. researchgate.net

Q & A

Basic Research Questions

Q. How can (Z)-propanethial S-oxide be accurately identified and quantified in plant matrices like onion extracts?

  • Methodological Answer : Direct Analysis in Real Time Mass Spectrometry (DART-MS) is optimal for real-time detection due to the compound's volatility and instability. Minimal sample preparation (e.g., fresh onion tissue placed near the ion source) allows detection of the [M+H]+ ion at m/z 91.0139 under ambient conditions . For quantification, pair DART-MS with internal standards (e.g., isotopically labeled analogs) and validate via calibration curves.

Q. What experimental precautions are necessary to ensure (Z)-propanethial S-Oxide stability during storage and handling?

  • Methodological Answer : Store the compound under inert atmospheres (argon or nitrogen) at low temperatures (−80°C) to minimize peroxide formation, which is common in thiol-derived compounds. Regularly test for peroxides using iodometric titration or peroxide test strips, and avoid prolonged exposure to light or moisture . Conduct experiments in fume hoods due to its lachrymatory properties.

Q. What physicochemical properties of (Z)-propanethial S-oxide are critical for experimental design?

  • Methodological Answer : Key properties include high volatility (boiling point: ~101°C), low flash point (14.9°C), and density (0.99 g/cm³). These necessitate sealed reaction systems, controlled temperature setups, and rapid analytical methods (e.g., headspace GC-MS) to capture transient intermediates .

Advanced Research Questions

Q. How can contradictory reports on the enzymatic pathways synthesizing (Z)-propanethial S-oxide be resolved?

  • Methodological Answer : Early studies attributed its formation to alliinase, but later work identified lachrymatory-factor synthase (LFS) as the specific enzyme. To resolve discrepancies, use enzyme-specific inhibitors (e.g., protease inhibitors for alliinase) or CRISPR-Cas9 knockout onion lines lacking LFS. Compare reaction kinetics and products via LC-MS/MS .

Q. What experimental approaches elucidate the reaction mechanisms of (Z)-propanethial S-oxide with biomolecules (e.g., proteins or DNA)?

  • Methodological Answer : Use trapping agents like N-acetylcysteine to capture reactive intermediates. Monitor adduct formation via high-resolution MS and characterize binding sites using X-ray crystallography or NMR. Kinetic studies under varied pH and temperature conditions can reveal mechanistic pathways .

Q. How can researchers address discrepancies in reported reaction products of (Z)-propanethial S-oxide under different conditions?

  • Methodological Answer : Reproduce experiments under strictly controlled conditions (e.g., oxygen-free environments, standardized substrate concentrations). Employ complementary techniques like FTIR for functional group analysis and isotopic labeling (e.g., ²H or ¹³C) to track reaction pathways .

Q. What strategies enable in situ detection of (Z)-propanethial S-oxide in dynamic biological systems (e.g., during onion tissue damage)?

  • Methodological Answer : Combine microsampling techniques (e.g., solid-phase microextraction fibers) with DART-MS for spatial-temporal resolution. Confocal fluorescence microscopy using thiol-reactive probes (e.g., monobromobimane) can visualize localized release in tissues .

Q. How do interactions between (Z)-propanethial S-oxide and other sulfur compounds in Allium species influence flavor and bioactivity profiles?

  • Methodological Answer : Co-incubate (Z)-propanethial S-oxide with precursors like S-1-propenyl-L-cysteine sulfoxide and analyze products via GC-MS or UPLC-QTOF. Compare metabolite profiles in wild-type and genetically modified onions to identify synergistic or inhibitory effects .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise, prioritize reproducibility by standardizing extraction protocols (e.g., homogenization speed, solvent polarity) and validating findings across multiple analytical platforms .
  • Experimental Design : For kinetic studies, use stopped-flow techniques to monitor rapid reactions, and employ computational modeling (e.g., density functional theory) to predict reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.